molecular formula C20H26O3 B13725628 (8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one

(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one

Cat. No.: B13725628
M. Wt: 314.4 g/mol
InChI Key: SRCLPJHLUTVQMM-FYQPLNBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one is a complex organic molecule with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system and significant biological activity. The presence of multiple chiral centers and functional groups makes this compound an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one typically involves multi-step organic synthesis. The process begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the acetyl and hydroxy groups. Key steps include:

    Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization.

    Introduction of Functional Groups: The acetyl group is typically introduced via acetylation reactions, while the hydroxy group can be added through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activity. It may interact with various enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or anti-viral properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different functional groups.

    Steroids: Compounds with similar ring systems but different biological activities.

Uniqueness

The uniqueness of (8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one lies in its specific functional groups and chiral centers, which confer distinct biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h7,17-18,23H,3-6,8-11H2,1-2H3/t17-,18+,19+,20+/m1/s1

InChI Key

SRCLPJHLUTVQMM-FYQPLNBISA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC(=O)C4)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC(=O)C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.